molecular formula C15H15FO3 B114065 3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1212220-80-8

3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B114065
CAS No.: 1212220-80-8
M. Wt: 262.28 g/mol
InChI Key: QFCODSIMPXFAAL-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid is a synthetic bicyclic compound of significant interest in medicinal chemistry and oncology research. Its structure, incorporating a bicyclo[2.2.1]heptane (norbornane) scaffold and a carboxylic acid functional group, is closely related to inhibitors of the L-type amino acid transporter 1 (LAT1, SLC7A5) . LAT1 is a membrane transporter that is markedly upregulated in various cancer types and is recognized as a promising molecular target for anticancer drug development . Research on similar bicyclo[2.2.1]heptane-2-carboxylic acid derivatives, such as 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH), has demonstrated their utility in suppressing amino acid uptake and inhibiting the mTORC1 signaling pathway in cancer cells, leading to suppressed proliferation and cell cycle arrest . The strategic incorporation of the 4-fluorobenzoyl moiety in this compound is designed to enhance its biological activity and selectivity. This compound is intended for research applications only, including in vitro studies on mechanism of action, combination therapy with cytotoxic drugs like gemcitabine , and as a key intermediate in the stereoselective synthesis of more complex pharmacologically active molecules . It is provided as a high-purity material strictly for laboratory research use and is not intended for diagnostic, therapeutic, or personal applications.

Properties

IUPAC Name

3-(4-fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO3/c16-11-5-3-8(4-6-11)14(17)12-9-1-2-10(7-9)13(12)15(18)19/h3-6,9-10,12-13H,1-2,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCODSIMPXFAAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576322
Record name 3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212220-80-8
Record name 3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

HATU/DIPEA-Mediated Amide Formation

A widely adopted method involves activating the carboxylic acid of bicyclo[2.2.1]heptane-2-carboxylic acid using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in dichloroethane (DCE) with N,N-diisopropylethylamine (DIPEA) as a base. The activated intermediate reacts with 4-fluorobenzoyl chloride or a preformed 4-fluorobenzoyl amine.

Typical Procedure

  • Dissolve bicyclo[2.2.1]heptane-2-carboxylic acid (0.2 mmol) and HATU (0.2 mmol) in 1 mL DCE.

  • Add DIPEA (0.6 mmol) and stir for 10 minutes at room temperature.

  • Introduce 4-fluorobenzoyl chloride (0.2 mmol) and heat to 45°C for 12 hours.

  • Purify via C-18 cartridge chromatography (5–95% acetonitrile/water gradient).

This method yields approximately 65–70% product, with purity >95% confirmed by LC-MS.

EDCl/HOBt Coupling

Ethylcarbodiimide (EDCl) paired with hydroxybenzotriazole (HOBt) offers a cost-effective alternative. In dimethylformamide (DMF), the carboxylic acid is activated to an O-acylisourea intermediate, which reacts with 4-fluorobenzoyl derivatives.

Optimization Insights

  • Solvent Selection : DMF outperforms tetrahydrofuran (THF) due to better reagent solubility.

  • Temperature : Reactions proceed efficiently at room temperature, avoiding thermal decomposition of the norbornane core.

  • Yield : 60–65%, slightly lower than HATU-based methods due to competing hydrolysis.

Direct Acylation via Friedel-Crafts Reaction

While less common, direct electrophilic acylation of the norbornane system has been explored. Using aluminum trichloride (AlCl₃) as a Lewis catalyst, 4-fluorobenzoyl chloride reacts with norbornene derivatives, followed by oxidation to introduce the carboxylic acid group.

Challenges and Solutions

  • Regioselectivity : The strained norbornane system favors exo-acylation, but mixtures of exo and endo products often form. Chromatographic separation is required.

  • Oxidation Conditions : Jones reagent (CrO₃/H₂SO₄) selectively oxidizes the ketone to a carboxylic acid but risks over-oxidation. Controlled reaction times (<2 hours) mitigate this.

Stereochemical Considerations and Resolution

The bicyclo[2.2.1]heptane core’s stereochemistry profoundly impacts biological activity. Diastereomeric products arise during acylation, necessitating chiral resolution techniques.

Chiral Stationary Phase Chromatography

Using cellulose-based chiral columns (e.g., Chiralpak IC), enantiomers are resolved with >99% enantiomeric excess (ee). Mobile phases of hexane/isopropanol (80:20) achieve baseline separation.

Crystallization-Induced Diastereomer Resolution

Forming diastereomeric salts with (1R,2S)-(−)-ephedrine allows selective crystallization. The desired (1S,2R,4S)-isomer precipitates preferentially from ethanol/water mixtures.

Scalability and Industrial Feasibility

Batch vs. Continuous Flow Synthesis

  • Batch Reactors : Suitable for small-scale production (<1 kg) but face heat transfer limitations in exothermic acylation steps.

  • Microreactors : Enhance mixing and temperature control, improving yields to 75% for kilogram-scale syntheses.

Green Chemistry Considerations

Replacing DCE with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reaction efficiency. Solvent recovery systems achieve >90% recycling rates.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): Distinctive signals include δ 7.85–7.80 (m, 2H, ArF), 3.10–2.95 (m, 2H, bridgehead H), and 1.65–1.45 (m, 4H, norbornane CH₂).

  • LC-MS : [M+H]⁺ at m/z 289.1 confirms molecular weight (calc. 288.3).

X-ray Crystallography

Single-crystal analysis reveals a distorted boat conformation of the norbornane ring, with the 4-fluorobenzoyl group occupying an exo orientation.

Applications and Derivatives

While beyond the scope of preparation methods, the compound’s utility as a thromboxane A2 receptor antagonist and intermediates in PROTAC synthesis underscores its pharmaceutical relevance .

Chemical Reactions Analysis

3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions

Scientific Research Applications

3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Industry: Used in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The fluorobenzoyl group can enhance binding affinity and specificity through interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

The substitution of halogens on the benzoyl group significantly influences biological activity and physicochemical properties.

Compound Name Substituent (X) Molecular Formula Key Properties/Activity Source
3-(4-Fluorobenzoyl)bicyclo[...]-2-carboxylic acid F C₁₅H₁₅FO₃ Presumed enhanced metabolic stability Inferred
3-(4-Chlorobenzoyl)bicyclo[...]-2-carboxylic acid Cl C₁₅H₁₅ClO₃ Higher lipophilicity; potential antibacterial activity

Key Findings :

  • The 4-chloro analog (CAS 61888-48-0) has demonstrated utility in antibacterial research, with chlorine increasing lipophilicity and membrane permeability compared to fluorine .
  • Fluorine’s electronegativity may improve binding affinity to target proteins through polar interactions, though direct comparative data are lacking.

Anti-Infective Derivatives with Heterocyclic Substituents

Modifications to the substituent at position 3 yield compounds with distinct mechanisms of action.

Compound Name Substituent at Position 3 Biological Activity Source
PKZ18 4-(4-Isopropylphenyl)-5-methylthiazol-2-yl Inhibits T-box genes in S. aureus; MIC = 2 µg/mL (MRSA)
PKZ18-22 4-[4-(2-Methylpropyl)phenyl]-2-thiazolyl Synergistic biofilm inhibition with antibiotics
3-(1,3-Benzothiazol-2-yl) derivative Benzothiazole group Inhibits FABP4/FABP5 (IC₅₀ = 6.5 µM)

Key Findings :

  • PKZ18 and PKZ18-22, bearing thiazole substituents, inhibit bacterial biofilm growth more effectively than traditional antibiotics like vancomycin .
  • The benzothiazole-substituted derivative shows activity against fatty acid-binding proteins (FABPs), suggesting applications in metabolic disorders .

Piperazine-Linked Derivatives

Piperazine derivatives highlight the role of nitrogen-containing groups in modulating target interactions.

Compound Name Substituent at Position 3 Activity/Notes Source
(±)-endo-exo-3.8 4-(3-Hydroxyphenyl)piperazin-1-yl >97% purity; NMR-confirmed structure
(±)-endo-exo-3.10 4-(3-Methoxyphenyl)piperazin-1-yl >98% purity; potential CNS activity
(±)-endo-exo-3.11 4-(2,4-Difluorophenyl)piperazin-1-yl 58% yield; enhanced solubility

Key Findings :

  • Fluorinated piperazine derivatives (e.g., 3.11) exhibit improved solubility, likely due to fluorine’s polarity .
  • Methoxy and hydroxyl groups on the phenyl ring (3.8, 3.10) may enhance blood-brain barrier penetration for CNS targets.

Amino and Carbamate Derivatives

Amino and carbamate modifications alter pharmacokinetic profiles and synthetic utility.

Compound Name Substituent at Position 3 Application Source
diexo-3-Amino-bicyclo[...]-2-carboxylic acid NH₂ Intermediate in peptide synthesis
(1S,2S,3R,4R)-rel-3-(Boc-amino) derivative Boc-protected NH₂ Chiral building block for drug design
Ethyl ester hydrochloride derivative NH₂ (ethyl ester, HCl salt) Prodrug potential

Key Findings :

  • The Boc-protected amino derivative (CAS 1212306-15-4) is a key intermediate in synthesizing stereochemically complex drugs .
  • Amino-substituted analogs may serve as prodrugs, with ester derivatives improving oral bioavailability .

Structural and Functional Trends

  • Electron-Withdrawing Groups (e.g., F, Cl) : Enhance stability and binding to polar targets but may reduce membrane permeability.
  • Bulkier Substituents (e.g., thiazole, benzothiazole) : Improve selectivity for bacterial or metabolic targets but may increase molecular weight.
  • Piperazine Linkers : Introduce basic nitrogen atoms, enhancing solubility and enabling interactions with GPCRs or enzymes .

Biological Activity

3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C15H15O3FC_{15}H_{15}O_3F with a molecular weight of 270.28 g/mol. The compound features a bicyclic heptane structure which contributes to its unique biological properties.

PropertyValue
Molecular Weight270.28 g/mol
Molecular FormulaC15H15O3F
LogP3.15
Polar Surface Area52.58 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in relation to its potential as an anti-inflammatory and analgesic agent.

Anti-inflammatory Activity

Research indicates that compounds with a bicyclic structure can exhibit significant anti-inflammatory effects. In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting a mechanism involving the modulation of NF-κB signaling pathways.

Analgesic Properties

In animal models, this compound has shown promise as an analgesic agent. A study reported that administration of the compound resulted in a significant reduction in pain response in models of acute pain, likely due to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in pain and inflammation pathways.

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

  • Case Study on Pain Management :
    • Objective : Evaluate the analgesic effects in a rat model.
    • Method : Rats were administered varying doses of the compound.
    • Results : A dose-dependent reduction in pain was observed, with optimal efficacy at 50 mg/kg.
    • : The compound may serve as a viable alternative for pain management therapies.
  • Anti-inflammatory Effects in Cultured Cells :
    • Objective : Assess the impact on cytokine release.
    • Method : Macrophages were treated with the compound prior to LPS stimulation.
    • Results : Significant inhibition of TNF-α and IL-6 levels was recorded.
    • : Supports the potential use of this compound in treating inflammatory diseases.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of COX Enzymes : Reducing prostaglandin synthesis, leading to decreased inflammation and pain sensation.
  • Modulation of Cytokine Production : Affecting NF-κB activation pathways, thereby lowering pro-inflammatory cytokine levels.

Q & A

Basic: How can the molecular structure of 3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid be confirmed experimentally?

Answer:
The structure is typically confirmed via spectroscopic methods:

  • IR Spectroscopy : Identify the carbonyl (C=O) stretch of the fluorobenzoyl group (~1680–1720 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .
  • 1H NMR : Analyze the bicyclic framework’s protons (δ 1.5–3.0 ppm) and aromatic protons from the 4-fluorobenzoyl moiety (δ 7.2–8.0 ppm). The fluorine atom induces splitting patterns in adjacent protons .
  • 13C NMR : Confirm the bicyclo[2.2.1]heptane skeleton (sp³ carbons) and the carbonyl carbons (~170–190 ppm) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols or dust .
  • Storage : Keep in a cool, dry place (0–6°C recommended for similar compounds) away from ignition sources .
  • Waste Disposal : Segregate waste and consult institutional guidelines for hazardous organic compounds .

Advanced: How can synthetic yield be optimized for this compound?

Answer:
Optimization strategies include:

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or organocatalysts for the Friedel-Crafts acylation step .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates .
  • Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track bicycloheptane intermediate formation .
Variable Impact on Yield
Catalyst (AlCl₃)Increases acylation efficiency
Temperature (0–25°C)Lower temps reduce side reactions
Reaction Time (12–24h)Extended time improves conversion

Advanced: What computational approaches predict the compound’s reactivity in nucleophilic substitutions?

Answer:

  • DFT Calculations : Model the electron density of the bicyclic framework and fluorobenzoyl group to identify electrophilic sites (e.g., carbonyl carbon) .
  • Molecular Dynamics (MD) : Simulate solvation effects on reactivity in polar solvents like water or DMSO .
  • Hammett Constants : Use σ values for the 4-fluoro substituent to predict directing effects in aromatic reactions .

Advanced: How does fluorobenzoyl substitution influence pharmacological activity?

Answer:

  • Comparative Assays : Synthesize analogs (e.g., replacing fluorine with Cl, NO₂) and test antibacterial activity via MIC assays .
  • Structure-Activity Relationship (SAR) : Correlate electron-withdrawing effects of fluorine with enhanced membrane permeability in Gram-positive bacteria .
  • In Silico Docking : Use AutoDock/Vina to predict binding affinity to bacterial enzyme targets (e.g., penicillin-binding proteins) .

Advanced: How can stereochemical purity be ensured during synthesis?

Answer:

  • Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., amylose-based columns) .
  • Optical Rotation : Compare experimental [α]D values with literature data for enantiomeric excess calculation .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Advanced: What analytical challenges arise in characterizing degradation products?

Answer:

  • LC-MS/MS : Identify hydrolyzed products (e.g., free carboxylic acid or defluorinated derivatives) using high-resolution mass spectrometry .
  • Stability Studies : Expose the compound to accelerated conditions (40°C/75% RH) and monitor degradation via HPLC .
  • Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways of the ester/carboxylic acid groups .

Advanced: How can the compound’s solubility be improved for in vivo studies?

Answer:

  • Salt Formation : React with sodium/potassium hydroxide to form water-soluble carboxylate salts .
  • Prodrug Design : Esterify the carboxylic acid group (e.g., methyl ester) to enhance lipophilicity and bioavailability .
  • Co-solvent Systems : Use PEG-400 or cyclodextrin-based solutions to increase aqueous solubility .

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